Cas no 38056-88-1 (1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester)
38056-88-1 structure
Product Name:1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
Numero CAS:38056-88-1
MF:C15H16O7
MW:308.283345222473
CID:312149
PubChem ID:169995
Update Time:2025-04-19
1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
- 2-acryloyloxyethyl 2-hydroxyethyl phthalate
- 1,2-Benzenedicarboxylic acid 1-(2-hydroxyethyl)2-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester
- 1,2-Benzenedicarboxylic acid,2-hydroxyethyl-2-[(1-oxo-2-propenyl)oxy] ethyl ester
- Phthalic acid,2-hydroxyethyl 2-(2-propenoyloxy)ethyl ester
- Phthalic acid, 2-hydroxyethyl 2-(2-propenoyloxy)ethyl ester
- 1,2-Benzenedicarboxylic acid, 2-hydroxyethyl 2-((1-oxo-2-propenyl)oxy)ethyl ester
- SCHEMBL301415
- 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 2-(2-((1-oxo-2-propen-1-yl)oxy)ethyl) ester
- NS00030325
- EINECS 253-766-5
- 2-Hydroxyethyl 2-acryloyloxyethyl phthalate
- DTXSID6068062
- 38056-88-1
-
- Inchi: 1S/C15H16O7/c1-2-13(17)20-9-10-22-15(19)12-6-4-3-5-11(12)14(18)21-8-7-16/h2-6,16H,1,7-10H2
- Chiave InChI: OEURXIFGOPBMJF-UHFFFAOYSA-N
- Sorrisi: O(CCOC(C=C)=O)C(C1C=CC=CC=1C(=O)OCCO)=O
Proprietà calcolate
- Massa esatta: 308.09000
- Massa monoisotopica: 308.09
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 22
- Conta legami ruotabili: 11
- Complessità: 405
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 99.1Ų
Proprietà sperimentali
- Densità: 1.264
- Punto di ebollizione: 449.7 °C at 760 mmHg
- Punto di infiammabilità: 163.2 °C
- Indice di rifrazione: 1.535
- PSA: 99.13000
- LogP: 0.72170
1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
38056-88-1 (1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso